4-(Hydroxy(1H-imidazol-2-yl)methyl)benzene-1,2-diol
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Overview
Description
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group substituted with three hydroxyl groups and an imidazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can produce a variety of ether or ester derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of hydroxyl-substituted benzyl groups and imidazole rings.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as antioxidant or anti-inflammatory properties, is ongoing.
Industry: While not widely used industrially, its unique structure makes it a candidate for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxybenzyl)-1H-imidazole: Lacks one hydroxyl group compared to 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole.
2-(3,4,5-Trihydroxybenzyl)-1H-imidazole: Has an additional hydroxyl group on the benzyl ring.
2-(3,4-Methylenedioxybenzyl)-1H-imidazole: Features a methylenedioxy group instead of hydroxyl groups.
Uniqueness
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is unique due to its specific arrangement of hydroxyl groups and the presence of an imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
116218-74-7 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
4-[hydroxy(1H-imidazol-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H10N2O3/c13-7-2-1-6(5-8(7)14)9(15)10-11-3-4-12-10/h1-5,9,13-15H,(H,11,12) |
InChI Key |
SHIFMTURFGWSMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
Synonyms |
1,2-Benzenediol, 4-(hydroxy-1H-imidazol-2-ylmethyl)- (9CI) |
Origin of Product |
United States |
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